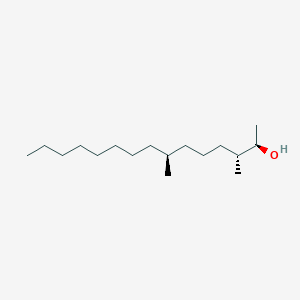

(2R,3R,7S)-3,7-Dimethylpentadecan-2-OL

Description

Structure

3D Structure

Properties

CAS No. |

67253-84-3 |

|---|---|

Molecular Formula |

C17H36O |

Molecular Weight |

256.5 g/mol |

IUPAC Name |

(2R,3R,7S)-3,7-dimethylpentadecan-2-ol |

InChI |

InChI=1S/C17H36O/c1-5-6-7-8-9-10-12-15(2)13-11-14-16(3)17(4)18/h15-18H,5-14H2,1-4H3/t15-,16+,17+/m0/s1 |

InChI Key |

VCMNTYQFWXTWTL-GVDBMIGSSA-N |

Isomeric SMILES |

CCCCCCCC[C@H](C)CCC[C@@H](C)[C@@H](C)O |

Canonical SMILES |

CCCCCCCCC(C)CCCC(C)C(C)O |

Origin of Product |

United States |

Stereochemical Diversity and Isomerism of 3,7 Dimethylpentadecan 2 Ol

Structural Elucidation and Assignment of Absolute Configuration

The determination of the precise three-dimensional structure of a chiral molecule, known as its absolute configuration, is a critical aspect of stereochemistry. wikipedia.org For complex molecules like 3,7-Dimethylpentadecan-2-ol, this is typically achieved through a combination of sophisticated analytical techniques and stereoselective synthesis. researchgate.netresearchgate.net Methods such as X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating the spatial arrangement of atoms. taylorandfrancis.combris.ac.ukbris.ac.uk The Cahn-Ingold-Prelog (CIP) priority rules are then used to assign the R (Rectus) or S (Sinister) designation to each chiral center, providing an unambiguous description of its absolute configuration. libretexts.org

Enumeration and Characterization of Possible Stereoisomeric Variants

With three chiral centers, the maximum number of possible stereoisomers for 3,7-Dimethylpentadecan-2-ol is given by the 2^n rule, where n is the number of chiral centers. In this case, there are 2^3 = 8 possible stereoisomers. sydney.edu.au Each of these isomers possesses a unique combination of R and S configurations at the C-2, C-3, and C-7 positions.

| Stereoisomer | C-2 Configuration | C-3 Configuration | C-7 Configuration |

| (2R,3R,7S)-3,7-Dimethylpentadecan-2-OL | R | R | S |

| (2S,3S,7R)-3,7-Dimethylpentadecan-2-OL | S | S | R |

| (2R,3S,7S)-3,7-Dimethylpentadecan-2-OL | R | S | S |

| (2S,3R,7R)-3,7-Dimethylpentadecan-2-OL | S | R | R |

| (2R,3R,7R)-3,7-Dimethylpentadecan-2-OL | R | R | R |

| (2S,3S,7S)-3,7-Dimethylpentadecan-2-OL | S | S | S |

| (2R,3S,7R)-3,7-Dimethylpentadecan-2-OL | R | S | R |

| (2S,3R,7S)-3,7-Dimethylpentadecan-2-OL | S | R | S |

This table presents the eight possible stereoisomers of 3,7-Dimethylpentadecan-2-ol based on the R/S configuration at each of the three chiral centers.

Diastereomeric and Enantiomeric Relationships within the Diprionol Family

The stereoisomers of 3,7-Dimethylpentadecan-2-ol can be classified based on their relationship to one another as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For example, this compound and (2S,3S,7R)-3,7-Dimethylpentadecan-2-OL are enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when some, but not all, of the chiral centers are inverted between two isomers. For instance, this compound and (2S,3R,7S)-3,7-Dimethylpentadecan-2-OL are diastereomers because the configuration is inverted at C-2 but not at C-3 or C-7.

| Compound 1 | Compound 2 | Relationship |

| This compound | (2S,3S,7R)-3,7-Dimethylpentadecan-2-OL | Enantiomers |

| This compound | (2R,3S,7S)-3,7-Dimethylpentadecan-2-OL | Diastereomers |

| (2S,3S,7S)-3,7-Dimethylpentadecan-2-OL | (2R,3R,7R)-3,7-Dimethylpentadecan-2-OL | Diastereomers |

| (2S,3R,7R)-3,7-Dimethylpentadecan-2-OL | (2R,3S,7S)-3,7-Dimethylpentadecan-2-OL | Diastereomers |

This table illustrates the enantiomeric and diastereomeric relationships between selected stereoisomers of 3,7-Dimethylpentadecan-2-ol.

Biosynthesis and Natural Occurrence of 3,7 Dimethylpentadecan 2 Ol Stereoisomers

Isolation and Identification from Glandular Extracts of Hymenopteran Species (e.g., Neodiprion and Diprion Sawflies)

The identification of 3,7-dimethylpentadecan-2-ol stereoisomers as pheromone precursors in sawflies dates back to the 1970s, when the alcohol was identified in female extracts of Neodiprion lecontei, Neodiprion sertifer, and Diprion similis. Researchers determined that the alcohol itself is an inactive precursor, which is stored in the female's body and esterified to its active acetate (B1210297) or propionate (B1217596) form just before release.

Modern analyses of these glandular extracts involve a meticulous process. Typically, whole bodies of female sawflies are extracted using a solvent like ethyl acetate. The resulting crude extract is then purified, often using liquid chromatography (LC) on a silica (B1680970) column, to isolate the alcohol fraction.

To determine the specific stereoisomers present, a crucial step is derivatization with a chiral agent, such as (S)-2-acetoxypropanoyl chloride. This process converts the different alcohol stereoisomers into diastereomeric esters, which can then be separated and identified using gas chromatography-mass spectrometry (GC-MS). This analytical technique allows for the precise identification and quantification of each stereoisomer present in the extract, even at the picogram level.

For instance, analysis of female Diprion similis extracts revealed the presence of approximately 15 ng of 3,7-dimethylpentadecan-2-ol per female. uliege.beresearchgate.netnih.gov Through chiral derivatization and GC-MS, the primary stereoisomer was identified as (2S,3R,7R)-3,7-dimethylpentadecan-2-ol, accompanied by small quantities of other stereoisomers. uliege.beresearchgate.netnih.govrsc.org

Table 1: Stereoisomeric Profile of 3,7-Dimethylpentadecan-2-OL Identified in Female Diprion similis Extracts

| Stereoisomer | Relative Amount (%) | Reference |

|---|---|---|

| (2S,3R,7R)-3,7-dimethylpentadecan-2-ol | Major Component | uliege.beresearchgate.netnih.gov |

| (2R,3S,7S)-3,7-dimethylpentadecan-2-ol | ~1.0% | uliege.beresearchgate.netnih.gov |

| (2R,3R,7S)-3,7-dimethylpentadecan-2-ol | ~0.4% | uliege.beresearchgate.netnih.gov |

| (2R,3R,7R)-3,7-dimethylpentadecan-2-ol | ~0.3% | uliege.beresearchgate.netnih.gov |

Proposed Biogenetic Pathways for Methyl-Branched Alcohol Synthesis in Insects

The biosynthesis of methyl-branched alcohols like 3,7-dimethylpentadecan-2-ol is rooted in the general fatty acid synthesis pathway. researchgate.netnih.govfrontiersin.org The process begins with the fundamental building block, acetyl-CoA. The carbon backbone is elongated by a multi-enzyme complex known as fatty acid synthase (FAS). nih.govfrontiersin.orgyoutube.com

The introduction of methyl branches, a key feature of sawfly pheromones, is achieved by substituting an acetyl-CoA unit with a propionyl-CoA (or its carboxylated form, methylmalonyl-CoA) during the chain elongation process. rsc.orgchemeurope.comwikipedia.org This incorporation of a three-carbon propionate unit results in a methyl group at an even-numbered carbon position relative to the carboxyl end of the growing fatty acid chain.

The general proposed pathway is as follows:

Chain Initiation & Elongation : Fatty acid synthase (FAS) initiates the chain, typically with acetyl-CoA.

Methyl Branch Incorporation : At specific points during elongation, the FAS complex incorporates a propionate unit instead of the usual malonate unit, creating a methyl branch. For a compound like 3,7-dimethylpentadecan-2-ol, this would happen twice.

Chain Termination : Once the desired chain length is achieved, the fatty acid is released from the FAS complex.

Reduction : The carboxylic acid group of the resulting methyl-branched fatty acid is then reduced to a primary alcohol. This step is catalyzed by specific enzymes known as fatty acyl-CoA reductases (FARs). nih.govoup.com

Final Modification : Subsequent enzymatic steps would be required to produce the final secondary alcohol structure of 3,7-dimethylpentadecan-2-ol.

While the complete enzymatic cascade for this specific compound in sawflies has not been fully elucidated, this model, based on studies of pheromone biosynthesis in other insects, provides a robust framework for understanding its formation. oup.comnih.govresearchgate.net

Intraspecific and Interspecific Variation in Natural Stereoisomer Profiles

The precise blend of stereoisomers of 3,7-dimethylpentadecan-2-ol (as their acetate or propionate esters) serves as a highly specific signal, preventing cross-attraction between different sawfly species, even those sharing the same host plants.

A prime example of this specificity is seen when comparing Diprion similis and Neodiprion sertifer. The pheromone of D. similis is primarily the propionate of (2S,3R,7R)-3,7-dimethylpentadecan-2-ol. uliege.beresearchgate.netnih.gov In contrast, the major attractant for N. sertifer is the acetate of the (2S,3S,7S) stereoisomer. Furthermore, the (2S,3R,7R) isomer, which is the main component for D. similis, acts as a behavioral synergist for N. sertifer at very low concentrations but can be antagonistic at higher ratios. This demonstrates a sophisticated mechanism of species recognition based on both the specific stereoisomers and their relative ratios.

This chemical distinction is critical for reproductive isolation. For instance, Neodiprion pinetum, which also feeds on white pine like D. similis, uses the acetate of the (2S,3S,7S) isomer, ensuring that males of one species are not attracted to females of the other.

Table 2: Interspecific Variation in Active Stereoisomers of 3,7-Dimethylpentadecan-2-OL Esters in Sawflies

| Species | Primary Active Stereoisomer | Ester Type | Minor / Synergistic Isomer(s) | Reference |

|---|---|---|---|---|

| Diprion similis | (2S,3R,7R) | Propionate | None confirmed as synergistic | uliege.beresearchgate.netnih.gov |

| Neodiprion sertifer | (2S,3S,7S) | Acetate | (2S,3R,7R) at low concentrations | nih.gov |

| Neodiprion pinetum | (2S,3S,7S) | Acetate | (2S,3R,7R) or (2S,3R,7S) may be needed | diva-portal.org |

Intraspecific variation, or differences within a single species, can also occur. Early studies on D. similis suggested the presence of (2S,3S,7S) as a minor component, whereas more recent, technologically advanced analyses identified different minor isomers. researchgate.net Such variations could be due to geographical differences in populations or advancements in analytical techniques.

Environmental and Host-Plant Influences on Pheromone Production

The production and release of insect pheromones are not solely governed by genetics but can be influenced by various external factors, including temperature and host plant interactions.

Temperature: As insects are poikilothermic, their physiological processes, including pheromone biosynthesis, are sensitive to ambient temperature. Studies on other insects have shown that temperature can affect both the quantity of pheromone produced and the ratio of its components. For example, in the moth Chilo suppressalis, the highest quantity of all sex pheromone components was produced at an optimal temperature of 25°C. nih.govresearchgate.net Deviations from this optimal range, either warmer or cooler, resulted in significantly lower production. nih.govresearchgate.net Such temperature-dependent effects could alter the effectiveness of the chemical signal in sawflies, potentially impacting mating success during periods of unusually high or low temperatures.

Host-Plant Influences: The interaction between sawflies and their host plants, typically pine species (Pinus), is a complex chemical dialog. While the sawfly uses its pheromone to attract mates, the host plant can "eavesdrop" on this signal. Research has shown that exposure to sawfly sex pheromones can "prime" the defenses of Scots pine (Pinus sylvestris). bohrium.comfu-berlin.denih.govnih.gov Trees exposed to the pheromones exhibit an enhanced defensive response against sawfly eggs, leading to lower egg survival rates. nih.govresearchgate.net

Conversely, the host plant can influence the insect's pheromone production. In some phytophagous insects, volatile chemicals from the host plant are necessary to trigger the neuroendocrine cascade that initiates pheromone biosynthesis. entomoljournal.com For example, volatiles from corn silk activate pheromone production in female corn earworms (Helicoverpa zea). entomoljournal.com While this direct link has not been definitively established for sawflies, it is plausible that the specific secondary metabolites (e.g., terpenes) of the host pine could influence the quantity or quality of the pheromone produced by the female sawfly feeding on its needles.

Biological Activity and Mechanistic Studies of 2r,3r,7s 3,7 Dimethylpentadecan 2 Ol and Its Esters As Pheromones

Role as Sex Pheromone Components in Specific Pine Sawfly Species (e.g., Neodiprion sertifer, Diprion similis, Diprion pini)

Esters of 3,7-dimethylpentadecan-2-ol have been identified as key sex pheromone components for several economically important pine sawfly species. However, the specific stereoisomer that is biologically active, and whether it is the acetate (B1210297) or propionate (B1217596) ester, varies among species, highlighting the role of these compounds in reproductive isolation.

For the European pine sawfly, Neodiprion sertifer , the acetate and propionate esters of (2S,3S,7S)-3,7-dimethylpentadecan-2-ol are the primary sex pheromones that attract males. While the (2R,3R,7S) configuration is not the main attractant for this species, the study of various isomers has been crucial in understanding the specificity of the pheromone system. Research has shown that the natural pheromone is about 100 times more potent in the field than the most purified synthetic acetate of the (2S,3S,7S) isomer, suggesting the potential role of minor components or specific isomeric ratios in enhancing attraction.

In the case of the introduced pine sawfly, Diprion similis , the propionate ester of (2S,3R,7R)-3,7-dimethylpentadecan-2-ol is recognized as the major sex pheromone component. Early studies had suggested a synergistic effect of other stereoisomers, including those with the 7S configuration. However, more recent investigations have not consistently detected these synergistic effects, indicating that the (2S,3R,7R)-propionate alone can be a highly effective attractant. Female extracts of D. similis have been found to contain small amounts of other stereoisomers, including (2R,3R,7S)-3,7-dimethylpentadecan-2-ol, although their behavioral significance remains a topic of ongoing research.

The sex pheromone of the common pine sawfly, Diprion pini , primarily consists of the acetate and propionate esters of (2S,3R,7R)-3,7-dimethyltridecan-2-ol, a related compound with a shorter carbon chain. While the focus of research in D. pini has been on this C13 analogue, the comparative study of different diprionid pheromones provides a basis for understanding the structure-activity relationships across the family. The specificity of male D. pini to the C13 compound underscores the evolutionary divergence in pheromone signaling within the Diprionidae.

Stereospecificity of Male Insect Olfactory and Behavioral Responses

The response of male pine sawflies to sex pheromones is highly dependent on the precise stereochemistry of the molecule. This stereospecificity is a critical mechanism for preventing interspecies mating and ensuring reproductive success. The olfactory and behavioral responses of male insects to different isomeric forms of 3,7-dimethylpentadecan-2-ol esters have been investigated using electrophysiological and field-based methods.

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. EAG studies have been instrumental in determining which stereoisomers of 3,7-dimethylpentadecan-2-ol esters are detected by the olfactory receptor neurons of male pine sawflies.

In several species of monophagous jack pine sawflies, samples containing the (2S,3R,7S)-propionate isomer elicited the strongest EAG responses. This indicates that even if this specific isomer is not the primary attractant for all these species, their antennae possess olfactory receptors capable of detecting it. For Neodiprion sertifer, EAG recordings have demonstrated a high antennal sensitivity to the (2S,3S,7S)-acetate and propionate, which are the main pheromone components.

Field bioassays, typically involving pheromone-baited traps, provide a direct measure of the behavioral response of male insects to potential attractants. These studies have confirmed the high degree of stereospecificity in sawfly pheromone systems.

For Neodiprion sertifer, field tests have shown that the (2S,3S,7S)-acetate is highly attractive to males. The addition of other isomers can have synergistic or antagonistic effects, which will be discussed in the following section. In studies of Diprion similis, field trials have demonstrated that the propanoate of (2S,3R,7R)-3,7-dimethylpentadecan-2-ol is a potent attractant. While some earlier studies reported that blends with other stereoisomers, including those with the 7S configuration, increased trap catches, more recent research has found that the pure (2S,3R,7R) isomer is as attractive as these blends.

The following table summarizes the findings from field bioassays for different isomers and blends in selected pine sawfly species.

| Species | Isomer/Blend Tested | Observed Field Response |

|---|---|---|

| Neodiprion sertifer | (2S,3S,7S)-acetate | Strong attraction |

| Neodiprion sertifer | (2S,3S,7S)-acetate + small amounts of (2S,3R,7R)-acetate | Synergistic effect observed in some populations |

| Diprion similis | (2S,3R,7R)-propionate | Strong attraction |

| Diprion similis | (2S,3R,7R)-propionate + (2S,3S,7S), (2S,3R,7S), (2S,3S,7R) isomers | Synergistic effects reported in earlier studies, but not consistently confirmed in recent research |

| Diprion jingyuanensis | (2S,3R,7S)-propionate of a related C13 alcohol | Strongly attractive |

| Diprion jingyuanensis | (2S,3R,7R)-propionate and (2S,3R,7S)-propionate blend of a C13 alcohol | Significant synergistic effect, with the blend being more attractive than either isomer alone. creaf.cat |

Investigation of Synergistic and Antagonistic Effects of Stereoisomer Blends

The behavioral response of male pine sawflies can be significantly modulated by the presence of multiple stereoisomers in a pheromone blend. These interactions can be synergistic, where the blend is more attractive than the individual components, or antagonistic, where the presence of an isomer reduces or inhibits the response to the primary attractant.

In Neodiprion sertifer, some North American and Japanese populations exhibit a synergistic response to blends of the primary pheromone, (2S,3S,7S)-acetate, with small amounts of the (2S,3R,7R)-isomer. However, in European populations, the (2S,3R,7R)-isomer can act as an antagonist, reducing trap catches when present in higher concentrations. The (2S,3R,7S)-isomer has been shown to have a weak inhibitory effect on the attraction of N. sertifer males to the (2S,3S,7S)-isomer.

For Diprion similis, initial research suggested a synergistic effect when the (2S,3S,7S), (2S,3R,7S), and (2S,3S,7R) isomers were added to the main attractant, (2S,3R,7R)-propionate. However, subsequent studies with highly purified isomers did not replicate this synergism, finding the single isomer to be as effective as the blend. This highlights the importance of isomeric purity in pheromone research and suggests that some previously reported synergistic effects may have been due to trace impurities.

A clear example of synergism has been demonstrated in Diprion jingyuanensis, where a blend of the (2S,3R,7R) and (2S,3R,7S) propionate esters of a related C13 alcohol was significantly more attractive to males than either isomer alone. creaf.cat In this case, the (2S,3R,7S)-isomer is a strong attractant on its own, while the (2S,3R,7R)-isomer is a weak attractant but acts as a potent synergist. creaf.cat

Hypothesized Olfactory Receptor Binding and Signal Transduction Mechanisms

While the specific olfactory receptors and signal transduction pathways for this compound and its esters in pine sawflies have not been fully elucidated, the mechanisms can be hypothesized based on the broader understanding of insect olfaction.

It is proposed that the pheromone molecules, upon entering the sensilla on the male sawfly's antennae, are bound by pheromone-binding proteins (PBPs). These proteins are thought to solubilize the hydrophobic pheromone molecules and transport them through the sensillar lymph to the dendritic membranes of olfactory receptor neurons (ORNs).

The stereospecificity of the male's response strongly suggests the existence of highly specific olfactory receptors (ORs) on the surface of the ORNs. These ORs are ligand-gated ion channels that are activated upon binding with the correct stereoisomer of the pheromone. It is likely that different ORs exist for different stereoisomers, allowing the male to distinguish between the main attractant and synergistic or antagonistic compounds. For instance, in Neodiprion sertifer, it is hypothesized that one type of OR is specifically tuned to the (2S,3S,7S)-acetate (the attractant), while another type is tuned to the (2S,3R,7R)-acetate (the antagonist).

Upon binding of the pheromone to its specific OR, a conformational change in the receptor protein is thought to occur, leading to the opening of an ion channel. The resulting influx of ions depolarizes the neuronal membrane, generating a receptor potential. If this potential reaches a certain threshold, it will trigger a series of action potentials that are transmitted along the axon of the ORN to the antennal lobe of the insect's brain. In the antennal lobe, the signals are processed, leading to a behavioral response, such as upwind flight towards the pheromone source. The integration of signals from ORNs tuned to different isomers would determine the final behavioral outcome, whether it be attraction, enhanced attraction (synergism), or inhibition of attraction (antagonism).

Comparative Analysis of Pheromone Structure-Activity Relationships Across Diprionid Species

The sex pheromones of Diprionid sawflies are generally esters of long-chain, methyl-branched secondary alcohols. A comparative analysis of the structure-activity relationships across different species reveals several key patterns and evolutionary trends.

Chain Length and Ester Group: While many Neodiprion and Diprion species utilize esters of 3,7-dimethylpentadecan-2-ol (a C15 alcohol), other species, such as Diprion pini, use esters of 3,7-dimethyltridecan-2-ol (a C13 alcohol). The ester group, either acetate or propionate, is also a critical determinant of activity. For example, the propionate ester is generally more active for Diprion species, while the acetate is often the primary pheromone for Neodiprion species.

Stereochemistry: The stereochemical configuration at the three chiral centers (C2, C3, and C7) is paramount for species recognition. Closely related species often utilize different stereoisomers of the same parent alcohol. For instance, Neodiprion sertifer is attracted to the (2S,3S,7S) isomer, whereas Diprion similis responds to the (2S,3R,7R) isomer. This chemical divergence likely plays a significant role in maintaining reproductive isolation between sympatric species.

Synergism and Antagonism: The use of specific blends of stereoisomers is another important aspect of pheromone evolution in this family. While some species appear to rely on a single, highly specific compound, others, like Diprion jingyuanensis, have evolved to respond to a synergistic blend of two isomers. creaf.cat Furthermore, the antagonistic effect of certain isomers, as seen in Neodiprion sertifer, provides an additional layer of specificity to the chemical signal.

The following table provides a comparative overview of the primary sex pheromone components and their activity in several Diprionid species.

| Species | Primary Pheromone Component(s) | Key Structural Features | Observed Behavioral Effects |

|---|---|---|---|

| Neodiprion sertifer | (2S,3S,7S)-3,7-dimethylpentadecan-2-yl acetate | C15 alcohol, (2S,3S,7S) stereochemistry, acetate ester | Strong male attraction. (2S,3R,7R)-isomer can be synergistic or antagonistic depending on the population. |

| Diprion similis | (2S,3R,7R)-3,7-dimethylpentadecan-2-yl propionate | C15 alcohol, (2S,3R,7R) stereochemistry, propionate ester | Strong male attraction. Synergistic effects of other isomers are not consistently observed. |

| Diprion pini | (2S,3R,7R)-3,7-dimethyltridecan-2-yl acetate/propionate | C13 alcohol, (2S,3R,7R) stereochemistry | Male attraction, with the propionate often being more active than the acetate. |

| Neodiprion rugifrons | Mixture of (2S,3R,7R)- and (2S,3R,7S)-3,7-dimethylpentadecan-2-yl propionate | C15 alcohol, blend of (2S,3R,7R) and (2S,3R,7S) isomers, propionate ester | Male attraction to the specific blend. |

| Neodiprion swainei | (2S,3S,7S)-3,7-dimethylpentadecan-2-yl propionate | C15 alcohol, (2S,3S,7S) stereochemistry, propionate ester | Male attraction. |

This comparative analysis demonstrates that while the basic chemical scaffold of the pheromone is conserved across the Diprionidae, subtle variations in chain length, stereochemistry, and the ester moiety, as well as the use of specific isomeric blends, have allowed for the evolution of a diverse and highly specific system of chemical communication.

Evolutionary and Ecological Implications of Pheromone Stereospecificity in Reproductive Isolation and Species Recognition

The precise molecular architecture of pheromones, particularly the stereochemistry of chiral centers, plays a pivotal role in the reproductive isolation and species recognition among insects. The specificity of both the production of and response to distinct stereoisomers of a pheromone can act as a powerful pre-zygotic isolating mechanism, preventing hybridization between closely related species. The pine sawfly genus, Neodiprion, and related genera in the family Diprionidae, offer a compelling case study in the evolutionary significance of pheromone stereospecificity, with various species utilizing different stereoisomers of 3,7-dimethylpentadecan-2-ol (commonly known as diprionol) and its esters as their primary sex attractants.

In many instances, a single, highly specific stereoisomer serves as the main attractant for a given species, while other stereoisomers of the same compound can be inactive, inhibitory, or in some cases, synergistic. This chemical specificity is crucial for maintaining species boundaries, especially for sympatric species that are active during the same mating season. The evolution of these distinct pheromone channels is thought to be a result of selective pressures that favor unambiguous species recognition, thereby reducing the chances of costly and often infertile interspecific mating.

For example, the European pine sawfly, Neodiprion sertifer, primarily uses the acetate or propionate of (2S,3S,7S)-3,7-dimethylpentadecan-2-ol as its sex pheromone. mdpi.comresearchgate.net In contrast, the introduced pine sawfly, Diprion similis, utilizes the propionate of the (2S,3R,7R) stereoisomer as its main pheromone component. nih.gov This clear difference in the stereochemistry of the active pheromone component helps to ensure that males of one species are not attracted to females of the other, thus maintaining reproductive isolation.

The compound of focus, this compound, has been identified as a minor component in the pheromone blend of female Diprion similis. nih.gov While its presence is documented, recent field studies designed to reinvestigate the pheromone composition of this species did not find a significant synergistic effect when this and other minor isomers were added to the main (2S,3R,7R) component. nih.gov This suggests that for D. similis, the primary mechanism for species recognition relies heavily on the major pheromone component.

However, the role of minor pheromone components should not be entirely dismissed in the broader evolutionary context. In some insect species, minor components can play a crucial role in enhancing the attractiveness of the primary pheromone or in providing a "species-specific signature" that is recognizable at close range. The evolutionary pathway for the development of such complex pheromone blends is a subject of ongoing research. It is hypothesized that the production of and response to minor components may evolve in a population, and if these changes confer a reproductive advantage, they can become fixed over time, potentially leading to divergence from the ancestral pheromone system.

Furthermore, the response to non-primary stereoisomers can vary geographically within a single species, as has been observed in Neodiprion sertifer. In some populations of this sawfly, the (2S,3R,7R)-isomer, which is the main pheromone for D. similis, can act as an antagonist, reducing the attraction of males to their conspecific females' pheromone. mdpi.com This character displacement in pheromone response could be an evolved mechanism to reinforce reproductive isolation in areas where the two species are in close proximity.

The high degree of stereospecificity in the pheromone systems of pine sawflies underscores the remarkable ability of their olfactory systems to discriminate between subtle differences in molecular shape. This discrimination is mediated by specialized olfactory receptors in the male's antennae, which have evolved to be highly attuned to the specific stereoisomers produced by conspecific females. The evolution of these receptors is a critical component of the co-evolutionary process between pheromone production and reception that drives speciation.

The following table summarizes the differential responses of several pine sawfly species to various stereoisomers of 3,7-dimethylpentadecan-2-yl esters, illustrating the principle of stereospecificity in species recognition.

| Species | Primary Pheromone Component(s) | Effect of Other Stereoisomers | Implication for Reproductive Isolation |

| Neodiprion sertifer | (2S,3S,7S)-acetate/propionate | (2S,3R,7R)-isomer can be antagonistic, synergistic, or inactive depending on the population. mdpi.com | High specificity to the (2S,3S,7S) isomer and antagonistic effect of other isomers in some populations helps prevent attraction to other species. |

| Diprion similis | (2S,3R,7R)-propionate | Minor amounts of other isomers, including (2R,3R,7S), are present but recent studies show no significant synergistic effect. nih.gov | Primary reliance on the (2S,3R,7R) isomer for species recognition. |

| Neodiprion lecontei | (2S,3S,7S)-acetate | The (2S,3R,7R/S) acetate isomer reduces male catch in field traps. nih.gov | Specificity for the (2S,3S,7S) isomer and inhibition by other isomers maintains species-specific communication. |

| Neodiprion swainei | (2S,3S,7S)-propionate | Strong electroantennogram (EAG) responses to the 2S,3S,7S propionate isomer. nih.gov | High specificity of the olfactory system to the (2S,3S,7S) isomer. |

| Neodiprion rugifrons & Neodiprion dubiosus | Mixture of (2S,3R,7R) and (2S,3R,7S)-propionates | Attracted to a specific blend of two stereoisomers. nih.gov | The requirement for a specific blend of isomers creates a unique chemical signal for these species. |

| Diprion jingyuanensis | Synergistic blend of (2S,3R,7S) and (2S,3R,7R)-propionates | The blend is significantly more attractive than either isomer alone. | A species-specific ratio of two isomers is necessary for optimal attraction, providing a robust mechanism for reproductive isolation. |

Ecological and Applied Research Perspectives for 2r,3r,7s 3,7 Dimethylpentadecan 2 Ol in Forest Pest Management

Development and Optimization of Pheromone-Based Monitoring Lures for Sawfly Populations

The development of effective pheromone-based lures is a cornerstone for monitoring sawfly populations, providing essential data for early warning systems and pest management decisions. Research into the sex pheromone of the introduced pine sawfly, Diprion similis, has revealed that the female-produced pheromone precursor is 3,7-dimethylpentadecan-2-ol (diprionol). Analysis of female extracts identified (2S,3R,7R)-3,7-dimethylpentadecan-2-ol as the major stereoisomer. However, small quantities of other stereoisomers, including (2R,3R,7S)-3,7-Dimethylpentadecan-2-OL, were also detected, highlighting the complexity of the natural pheromone blend.

Initial hypotheses suggested that specific mixtures of stereoisomers might be necessary to elicit a maximal attractive response from male sawflies. For instance, early studies on D. similis proposed that isomers such as (2S,3S,7S), (2S,3R,7S), and (2S,3S,7R) acted as synergists to the main component. However, more recent field trials in Ontario, Canada, did not confirm these synergistic effects. slu.se These trials demonstrated that the propanoate of the pure (2S,3R,7R)-isomer was as attractive as blends containing other stereoisomers. slu.se

A key aspect of lure optimization is balancing efficacy with cost-effectiveness. The synthesis of a single, pure stereoisomer can be expensive and technically demanding. Research has shown that a more easily synthesized four-isomer threo-blend can be as attractive as the pure main compound for monitoring D. similis, provided the release rate is comparable. slu.senih.gov This finding is significant for the practical application of monitoring tools, as it suggests that less expensive lures can be used without a loss of efficiency. nih.gov The optimization process, therefore, involves not only identifying the active components but also evaluating cost-effective blends that provide reliable captures for population monitoring.

Table 1: Stereoisomeric Composition of 3,7-Dimethylpentadecan-2-ol Identified in Female Diprion similis Extracts

| Stereoisomer | Relative Amount (%) |

| (2S,3R,7R) | Major Component |

| (2R,3S,7S) | ~1% |

| (2R,3R,7S) | ~0.4% |

| (2R,3R,7R) | ~0.3% |

| Data sourced from analyses of female pheromone precursor extracts. slu.se |

Potential for Pheromone-Mediated Mass Trapping and Mating Disruption Techniques

Beyond monitoring, insect pheromones offer potential for direct control of pest populations through methods like mass trapping and mating disruption. Mass trapping aims to remove a significant portion of the male population from a given area, thereby reducing the number of successful matings. Mating disruption involves permeating the atmosphere with synthetic pheromones to prevent males from locating females, effectively disrupting the natural chemical communication channel. nih.gov

While these techniques have seen success against other forest pests, their application for sawflies is less developed, and the specific role of this compound in these strategies has not been established. However, research on related compounds provides a proof-of-concept. Mating disruption trials against the European pine sawfly, Neodiprion sertifer, have been conducted using its primary attractive pheromone component, (2S,3S,7S)-diprionyl acetate (B1210297), as well as an antagonistic isomer, (2S,3R,7R)-diprionyl acetate. researchgate.net These experiments demonstrated a significant reduction in trap captures within treated plots, indicating successful interference with mate-finding behavior. scielo.br

The potential for incorporating isomers like this compound would depend on their specific behavioral effects. Research on the sawfly Diprion jingyuanensis found that the (2S,3R,7S)-isomer of a related compound was an essential attractant, while the (2S,3R,7R)-isomer acted as a weak but necessary synergist. mdpi.com This finding suggests that complex blends, potentially including minor components, might be required to create highly effective lures for mass trapping or to formulate optimal blends for mating disruption that effectively mimic or mask the natural female signal. The development of an inexpensive but effective lure, such as a threo-blend, is considered adequate for developing a mass-trapping program against this pest. researchgate.net Further research is needed to elucidate the precise behavioral role (e.g., attractant, synergist, antagonist) of the (2R,3R,7S) isomer for various sawfly species to determine its potential in direct control applications.

Integration of this compound and its Esters into Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is a comprehensive approach that combines various pest control tactics to manage pests effectively, economically, and in an environmentally sound manner. Pheromone-based tools are a vital component of modern IPM programs, primarily serving as highly specific and sensitive monitoring devices. justagriculture.inresearchgate.net

The use of monitoring traps baited with lures containing sawfly pheromones, including blends that may feature this compound, is fundamental to a forest IPM strategy. These monitoring systems serve several critical functions:

Early Detection: Traps can detect the presence of sawfly populations at very low densities, providing an early warning of potential outbreaks. researchgate.net

Population Monitoring: Tracking trap captures over time allows forest managers to understand population dynamics, such as the start and peak of adult flight periods and year-to-year fluctuations in abundance. researchgate.net

Decision Support: Monitoring data is crucial for making informed management decisions. By establishing action thresholds (i.e., a trap capture level that indicates a risk of significant defoliation), managers can decide when and if other control measures, such as the application of biological insecticides or the release of natural enemies, are necessary. researchgate.net This targeted approach avoids unnecessary interventions, reducing costs and environmental impact.

A pheromone-based monitoring system for the European pine sawfly has been shown to be an effective tool for IPM programs, allowing for the prediction of population densities and subsequent defoliation. researchgate.net By integrating pheromone trapping into a broader IPM framework, forest health specialists can move from a reactive to a proactive pest management posture, using precise information to deploy the right control tactic at the right time.

Geographic Variation in Pheromone Attractancy and Behavioral Response in Sawflies

A significant factor in the development of pheromone-based tools is the geographic variation in behavioral responses observed in some insect species. Different populations of the same sawfly species may respond differently to the same chemical cues, a phenomenon with direct implications for the design of broadly effective lures.

Extensive research on the European pine sawfly, Neodiprion sertifer, has documented pronounced geographic differences in its response to various stereoisomers of diprionyl acetate. nih.gov The primary pheromone component for this species is the acetate of (2S,3S,7S)-3,7-dimethyl-2-pentadecanol. nih.gov However, the behavioral effect of adding the (2S,3R,7R)-isomer to this attractant varies dramatically across its range.

In European populations, the addition of as little as 1% of the (2S,3R,7R)-isomer almost completely inhibits attraction to the main pheromone component. researchgate.net In contrast, for populations in Japan, the (2S,3R,7R)-isomer appears to have little effect on trap capture. nih.gov Studies in Siberia have even shown a synergistic effect at certain ratios, while the response of North American populations is intermediate. researchgate.net This demonstrates that a compound that is a strong antagonist in one region may be neutral or even synergistic in another.

This variation underscores the importance of local or regional testing and optimization of pheromone lures. A lure formulation that is highly effective in one part of the world may be suboptimal or even repellent in another. While the specific response of sawflies to this compound across different geographic regions is not well-documented, the clear precedent set by other isomers suggests that such variation is possible and must be considered in the research and development of any pheromone-based management tool.

Table 2: Geographic Variation in Behavioral Response of Male Neodiprion sertifer to the Addition of (2S,3R,7R)-diprionyl acetate to the Primary Attractant ((2S,3S,7S)-diprionyl acetate)

| Geographic Region | Behavioral Effect of (2S,3R,7R)-isomer |

| Europe (Sweden) | Strong antagonist; >1% addition causes near-total inhibition of attraction. researchgate.netnih.gov |

| Asia (Japan) | Largely inactive; little to no effect on trap capture. nih.gov |

| Asia (Siberia) | Synergistic at low ratios. researchgate.net |

| North America | Intermediate response; inhibitory effect is less pronounced than in Europe. researchgate.net |

| This table summarizes the varied behavioral responses of a single sawfly species to a specific stereoisomer across its global range. |

Advanced Analytical Methodologies for Stereoisomeric Characterization and Quantification of 3,7 Dimethylpentadecan 2 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases (CSPs) for Stereoisomer Separation

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile insect pheromones. lifeasible.com For the separation of stereoisomers, the use of a chiral stationary phase (CSP) within the GC column is a primary approach. The fundamental principle of this method lies in "chiral recognition," where the chiral analyte forms transient, diastereomeric complexes with the chiral selector of the stationary phase. gcms.cz These complexes have different thermodynamic stabilities, leading to different retention times and thus enabling the separation of the enantiomers.

Commonly used CSPs for the analysis of chiral compounds include derivatives of cyclodextrins and amino acids. gcms.cz Cyclodextrin-based columns, in particular, have demonstrated broad applicability in separating a wide range of chiral molecules, including alcohols. mdpi.com The toroidal structure of cyclodextrins provides a chiral cavity into which one enantiomer may fit better than the other, a process known as inclusion complexing, which enhances separation.

While direct separation on a CSP is a powerful tool, for complex molecules like 3,7-dimethylpentadecan-2-ol with multiple chiral centers, achieving baseline separation of all possible stereoisomers can be challenging. Often, this method is used in conjunction with other techniques, or an alternative strategy such as pre-column derivatization is employed to improve resolution. nih.govdiva-portal.org

Pre-column Derivatization with Chiral Reagents (e.g., (S)-2-acetoxypropanoyl chloride) for Enhanced Chromatographic Resolution

A highly effective and widely documented method for analyzing the stereoisomeric composition of 3,7-dimethylpentadecan-2-ol involves pre-column derivatization with an enantiomerically pure chiral reagent. nih.gov This technique converts the mixture of alcohol stereoisomers into a mixture of diastereomeric esters. Unlike enantiomers, which have identical physical properties, diastereomers possess different boiling points and chromatographic behaviors, allowing for their separation on standard, non-chiral (achiral) GC columns. wikipedia.org

A frequently used chiral derivatizing agent for this purpose is (S)-2-acetoxypropanoyl chloride. nih.govmdpi.com Reacting the different stereoisomers of 3,7-dimethylpentadecan-2-ol with this reagent produces diastereomeric esters that can be effectively resolved and quantified using conventional GC-MS. This approach has been successfully applied to determine the precise stereoisomeric composition of the pheromone precursor in whole-body extracts of various pine sawfly species, including Neodiprion sertifer. nih.gov

This derivatization strategy offers robust separation, enabling researchers to distinguish between critical isomers. For instance, studies have achieved baseline separation for 6 out of the 8 possible stereoisomers of 3,7-dimethylpentadecan-2-ol after derivatization, a significant improvement in resolution that is crucial for determining the specific blend produced by an insect species. nih.gov

Table 1: Research Findings on Derivatization of 3,7-Dimethylpentadecan-2-ol

| Study Subject | Derivatization Reagent | Key Finding | Reference |

|---|---|---|---|

| Pine Sawfly Pheromone Precursors | (S)-2-acetoxypropanoyl chloride | Enabled baseline separation of 6 out of 8 stereoisomers of 3,7-dimethylpentadecan-2-ol on an achiral GC column. | nih.gov |

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity-Guided Profiling

Identifying which specific stereoisomers in a complex mixture are biologically active is paramount. Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique that directly links the chemical separation of compounds with their physiological effect on an insect. frontiersin.org In a GC-EAD system, the effluent from the GC column is split into two paths. One path goes to a standard detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), while the other is directed over a live insect antenna. frontiersin.orgwiley.com

When a compound that stimulates the olfactory receptors on the antenna elutes from the column, the antenna generates a measurable electrical signal (a depolarization). By simultaneously recording the outputs from both the standard detector and the antenna, researchers can pinpoint exactly which peaks in the chromatogram are "EAD-active," meaning they are detected by the insect. researchgate.net

This bioassay-guided approach is invaluable for pheromone research. It allows for the rapid screening of natural extracts to identify the active components, even those present in trace amounts that might be overlooked by chemical detectors alone. wiley.com For pine sawflies, GC-EAD has been instrumental in determining which specific stereoisomers of 3,7-dimethylpentadecan-2-ol esters trigger a response in male antennae, thereby confirming their role as essential pheromone components. mdpi.com

Table 2: Application of GC-EAD in Insect Pheromone Research

| Analytical Setup | Purpose | Advantage | Common Application |

|---|---|---|---|

| GC-FID/EAD | Identify bioactive compounds in a mixture. | Directly correlates chemical presence with insect antennal response. | Screening natural extracts for active pheromone components. |

High-Resolution Spectroscopic Techniques for Confirmatory Structural Analysis (e.g., NMR, IR)

While chromatographic methods are essential for separating and quantifying stereoisomers, high-resolution spectroscopic techniques are required for the unambiguous confirmation of the compound's fundamental molecular structure. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this structural elucidation. jchps.comjchps.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. youtube.comdocbrown.info The IR spectrum of 3,7-dimethylpentadecan-2-ol would show characteristic absorption bands corresponding to the O-H stretch of the alcohol group and the C-H stretches of the alkane backbone, confirming the presence of these key functional components. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the carbon-hydrogen framework of the molecule. jchps.com

¹H NMR provides information on the chemical environment of hydrogen atoms, including their connectivity and spatial arrangement.

¹³C NMR reveals the number and type of carbon atoms in the molecule. nih.gov

Together, 1D and 2D NMR experiments can be used to piece together the entire molecular structure, confirming the connectivity of the dimethyl-substituted pentadecane (B166386) backbone and the position of the hydroxyl group. This spectroscopic analysis is crucial for verifying the identity of synthetic standards used in analytical studies and for the initial identification of novel pheromone structures. researchgate.net

Trace Analysis and Quantification Techniques for Natural Pheromone Extracts

Insect pheromones are often produced in extremely small quantities. A single female pine sawfly, for instance, may contain only nanogram amounts of the 3,7-dimethylpentadecan-2-ol precursor. nih.gov Therefore, highly sensitive analytical methods are required for their extraction, detection, and quantification.

The process typically begins with the extraction of the pheromone from the source, which can be the whole body of the insect or specific pheromone glands. nih.govresearchgate.net Solvents like hexane (B92381) are commonly used for this purpose. nih.gov Alternatively, headspace collection techniques, such as Solid Phase Microextraction (SPME), can be employed to capture the volatile compounds released by living insects, providing a more accurate representation of the emitted pheromone blend without interference from non-volatile contaminants. nih.govresearchgate.net

For quantification, GC-MS is the method of choice due to its high sensitivity and selectivity. lifeasible.com By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only specific ion fragments characteristic of the target analyte. This significantly reduces background noise and allows for the detection and quantification of compounds at the picogram to nanogram level. mdpi.com Using this approach, researchers have successfully quantified the amount of (2S,3S,7S)-3,7-dimethylpentadecan-2-ol in extracts of N. sertifer females, finding quantities between 5 and 13 ng per female. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| (2R,3R,7S)-3,7-Dimethylpentadecan-2-OL | |

| (S)-2-acetoxypropanoyl chloride | |

| (2S,3R,7R)-3,7-dimethylpentadecan-2-ol | |

| (2S,3S,7S)-3,7-dimethylpentadecan-2-ol | |

| 3,7-dimethyl-1-octanol |

Future Research Directions and Unanswered Questions Regarding 2r,3r,7s 3,7 Dimethylpentadecan 2 Ol

Full Elucidation of the Enzymatic Machinery Involved in its Biosynthesis

A significant gap in our understanding of (2R,3R,7S)-3,7-Dimethylpentadecan-2-OL lies in the incomplete picture of its biosynthesis. While it is generally understood that the biosynthesis of methyl-branched hydrocarbons in insects involves a series of enzymatic reactions, the specific enzymes responsible for producing this precise stereoisomer in pine sawflies have not been fully identified. pnas.orgnih.gov The biosynthetic pathway is thought to begin with fatty acid synthesis, followed by elongation, desaturation, and reduction steps. researchgate.netnih.govnih.gov

Future research must focus on identifying and characterizing the complete enzymatic toolkit, including the specific fatty acid synthases (FAS), elongases, desaturases, and reductases. Transcriptome analysis of the pheromone glands of species like Neodiprion sertifer could reveal candidate genes involved in these processes. nih.govresearchgate.net Subsequent functional characterization of these enzymes, for instance, through expression in heterologous systems like yeast, would be crucial to confirm their roles in producing the specific chain length and branching patterns of 3,7-dimethylpentadecan-2-ol. nih.gov A deeper understanding of this enzymatic machinery could open avenues for novel pest control strategies, such as the development of inhibitors that disrupt pheromone production.

Identification and Characterization of Specific Olfactory Receptors for its Stereoisomers

How male pine sawflies detect and discriminate between different stereoisomers of 3,7-dimethylpentadecan-2-ol at the molecular level is another critical unanswered question. This process is mediated by specific olfactory receptors (ORs) located in the sensory neurons of the male antennae. nih.govfrontiersin.org While the olfactory systems of various insects are under intense study, the specific ORs that bind to this compound and its related stereoisomers in pine sawflies remain to be identified and functionally characterized. nih.govslu.se

Future research should aim to "deorphanize" the relevant ORs from pine sawfly species. This can be achieved by sequencing the antennal transcriptome to identify candidate OR genes and then expressing these receptors in heterologous systems (e.g., Xenopus oocytes or HEK cells) to test their responses to a panel of stereoisomers. nih.gov Identifying these receptors will be fundamental to understanding the basis of the high specificity and sensitivity of the insect's pheromone detection system. Such knowledge could inform the design of more potent and selective attractants or antagonists for use in pest monitoring and control.

Exploration of Novel and More Efficient Enantioselective Synthetic Routes

Future synthetic chemistry research should focus on developing novel strategies that offer higher yields, greater stereoselectivity, and utilize more readily available and environmentally friendly starting materials and reagents. The exploration of biocatalytic methods, employing enzymes to perform key stereoselective steps, could also provide a more sustainable and efficient alternative to traditional chemical synthesis.

Advanced Field Studies on the Precise Ratios and Synergistic Interactions of Isomeric Blends

Field studies have revealed that the behavioral response of male pine sawflies is not solely dependent on the presence of this compound but is often influenced by the presence of other stereoisomers in specific ratios. nih.govmdpi.com These other isomers can act as synergists, enhancing the attractive effect, or as antagonists, inhibiting it. researchgate.netmedicine.dp.uanih.gov The optimal blend can even vary geographically for the same species, suggesting local adaptations in pheromone communication. researchgate.net

Further advanced and meticulously controlled field studies are necessary to unravel the precise ratios and complex synergistic and antagonistic interactions of the full isomeric blend. These studies should investigate a wide range of ratios and concentrations under different environmental conditions to build a more comprehensive picture of what constitutes the most attractive signal for different populations. This knowledge is paramount for developing highly effective lures for trapping and mating disruption programs. mdpi.com

Investigation of Environmental Factors Influencing Pheromone Expression and Release Dynamics

The production and release of pheromones are not static processes and can be influenced by a variety of environmental factors. For instance, temperature can affect the volatility and release rates of pheromone components from the insect. uliege.be Furthermore, there is emerging evidence that host plants can perceive insect pheromones and, in response, activate their own defense mechanisms. mdpi.comnih.gov The presence of host plant volatiles can also influence pheromone production in some insect species. nih.gov

Future ecological research should investigate how abiotic factors like temperature, humidity, and light cycles, as well as biotic factors such as host plant species and the presence of predators or competitors, influence the expression, production, and release of this compound in pine sawflies. Understanding these dynamics will be crucial for predicting insect behavior and optimizing the timing and placement of pheromone-based control measures.

Discovery of Additional Biologically Active Stereoisomers, Homologs, and their Interplay in Chemical Communication

The chemical communication of pine sawflies may be even more complex than currently understood. While 3,7-dimethylpentadecan-2-ol is a major component, other structurally related compounds, including different stereoisomers and homologs (compounds with different chain lengths), may also play a role. researchgate.net For instance, 3-methylpentadecan-2-ol has been identified in some Gilpinia species, suggesting that variations on the core structure exist within the sawfly family. researchgate.net The presence of minor components can be crucial for species-specific recognition and reproductive isolation.

A continuing research effort should be directed towards the comprehensive chemical analysis of pheromone gland extracts from a wider range of sawfly species to identify novel, biologically active stereoisomers and homologs. researchgate.net Behavioral assays with these newly identified compounds, both alone and in combination with known pheromone components, will be necessary to determine their role in the intricate chemical communication systems of these insects. This line of inquiry could lead to the discovery of new semiochemicals with potential applications in pest management.

Q & A

Q. What interdisciplinary approaches enhance understanding of this compound’s role in multi-step organic syntheses?

- Methodological Answer : Integrate retrosynthetic analysis (e.g., Corey’s methodology) with biocatalysis (engineered lipases/oxidoreductases) for green chemistry applications. Collaborate with computational biologists to explore enzyme-substrate docking for pathway engineering. Publish datasets in FAIR-compliant repositories (e.g., PubChem) to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.